2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride
Description
2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a butoxy group, and a methoxybenzaldehyde moiety, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4.ClH/c1-14-11-19(12-15(2)23-14)9-4-5-10-22-18-16(13-20)7-6-8-17(18)21-3;/h6-8,13-15H,4-5,9-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYTXCNCKGRSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=C(C=CC=C2OC)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, where formaldehyde, 2,6-dimethylmorpholine, and a suitable aldehyde are reacted under controlled conditions . The reaction is usually carried out at reflux temperature for several hours to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction, making it more suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the benzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride exerts its effects involves interactions with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The butoxy and methoxybenzaldehyde groups may enhance the compound’s binding affinity and specificity, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethylmorpholin-4-yl)ethanamine
- 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol
- 2-[(2,6-dimethylmorpholin-4-yl)sulfonyl]ethanamine
Uniqueness
What sets 2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
